molecular formula C12H20F2N2O2 B13576203 tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B13576203
M. Wt: 262.30 g/mol
InChI Key: PNBVBRDARNYKRA-UEJVZZJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butyl group, which is known for its steric hindrance and stability. The presence of fluorine atoms adds to its chemical stability and reactivity, making it a compound of interest in various fields of research.

Preparation Methods

The synthesis of tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[41One common synthetic route involves the use of (2S,4R)-4-aminoproline methyl esters, which undergo epimerization under basic conditions followed by intramolecular aminolysis to form the bicyclic lactam intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with other similar compounds such as:

    tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: This compound lacks the fluorine atoms, which may affect its reactivity and stability.

    tert-butyl(3S)-3-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: Similar structure but without the difluoro substitution, leading to different chemical properties.

The uniqueness of this compound lies in its combination of the tert-butyl group, bicyclic structure, and difluoro substitution, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-7(6-15)4-5-8-9(16)12(8,13)14/h7-9H,4-6,15H2,1-3H3/t7-,8?,9?/m0/s1

InChI Key

PNBVBRDARNYKRA-UEJVZZJDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC2C1C2(F)F)CN

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.